5-(furan-2-yl)-N-[(4-phenyloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide
Description
5-(furan-2-yl)-N-[(4-phenyloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted at the 5-position with a furan-2-yl moiety and at the 3-position with a carboxamide group. The amide nitrogen is further functionalized with a (4-phenyloxan-4-yl)methyl substituent, introducing a tetrahydropyran (oxane) ring bearing a phenyl group at its 4-position. This structural complexity confers unique physicochemical properties, including enhanced lipophilicity due to the aromatic phenyl and oxane groups, which may influence bioavailability and target binding.
Properties
IUPAC Name |
5-(furan-2-yl)-N-[(4-phenyloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-19(16-13-18(26-22-16)17-7-4-10-25-17)21-14-20(8-11-24-12-9-20)15-5-2-1-3-6-15/h1-7,10,13H,8-9,11-12,14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKRXRGBVNTJKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=NOC(=C2)C3=CC=CO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-[(4-phenyloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-N-[(4-phenyloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction of the oxazole ring can yield corresponding amines .
Scientific Research Applications
5-(furan-2-yl)-N-[(4-phenyloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-N-[(4-phenyloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Heterocyclic Core Modifications
- 1,2-Oxazole vs. 1,3,4-Oxadiazole : The target compound and Ceapins share a 1,2-oxazole core, while LMM11 () uses a 1,3,4-oxadiazole scaffold. The latter’s sulfur-free structure and altered electronic properties may enhance antifungal activity via thioredoxin reductase inhibition .
- Furan-2-yl Substitution : The 5-(furan-2-yl) group is conserved across all listed compounds, suggesting its role in π-π stacking or hydrogen bonding with biological targets.
Substituent-Driven Functional Differences
Target Compound :
- The (4-phenyloxan-4-yl)methyl group introduces a rigid, lipophilic tetrahydropyran ring with a phenyl appendage. This may improve membrane permeability but reduce aqueous solubility compared to simpler alkyl chains (e.g., BI72043’s piperidinylmethyl group) .
SKL 2001 :
- The 3-(imidazol-1-yl)propyl substituent facilitates hydrogen bonding with Wnt pathway targets, critical for its agonistic activity .
LMM11 :
- The sulfamoyl benzamide moiety and 1,3,4-oxadiazole core differentiate its mechanism (thioredoxin reductase inhibition) from 1,2-oxazole derivatives .
Biological Activity
5-(Furan-2-yl)-N-[(4-phenyloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide is a compound that belongs to the class of furan and oxazole derivatives. These types of compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 5-(furan-2-yl)-N-[(4-phenyloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide can be represented as follows:
This compound features a furan ring, an oxazole ring, and a carboxamide functional group, which contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Furan derivatives have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have demonstrated that compounds with similar structures can inhibit ATP depletion in cancer cells under stress conditions .
- Antimicrobial Properties : The presence of the furan and oxazole rings enhances the antimicrobial activity against various pathogens. Research indicates that related compounds have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Furan derivatives have been highlighted for their ability to inhibit pro-inflammatory mediators. This activity is crucial in managing conditions characterized by chronic inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Antimicrobial | Inhibits bacterial growth | |
| Anti-inflammatory | Inhibits pro-inflammatory mediators |
Case Study 1: Anticancer Activity
A study conducted by Rangappa et al. (2019) reported that furan derivatives demonstrated significant anticancer activity through the inhibition of cell proliferation in various cancer cell lines. The mechanism involved the induction of apoptosis via mitochondrial pathways, leading to increased caspase activity .
Case Study 2: Antimicrobial Efficacy
In a comparative study on various furan derivatives, it was found that 5-(furan-2-yl)-N-[(4-phenyloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
Case Study 3: Anti-inflammatory Mechanism
Saito et al. (2020) explored the anti-inflammatory properties of furan derivatives. The study revealed that these compounds could significantly reduce the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharides (LPS), indicating their potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
